1-Allyl-2-methylbenzene

Description

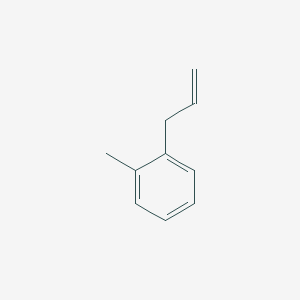

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIHJJUMPAUQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074697 | |

| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-04-8 | |

| Record name | Benzene, 1-methyl-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2-methylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-2-methylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-2-methylbenzene, also known as o-allyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and relevant experimental protocols for its synthesis and analysis. Furthermore, this document explores the potential biological activities of structurally related allylbenzenes, offering insights for drug development professionals. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using DOT language diagrams for enhanced clarity.

Chemical Structure and Identification

This compound is a substituted aromatic compound consisting of a benzene ring with an allyl group and a methyl group attached to adjacent carbon atoms (ortho position).

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | o-Allyltoluene, 2-Allyltoluene, 1-Methyl-2-(2-propenyl)benzene |

| CAS Number | 1587-04-8[1][2] |

| Molecular Formula | C₁₀H₁₂[1][2] |

| Molecular Weight | 132.20 g/mol [1][2] |

| InChI Key | SVIHJJUMPAUQNO-UHFFFAOYSA-N[1][2] |

| SMILES | Cc1ccccc1CC=C[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless liquid | [4] |

| Density | 0.895 g/mL at 25 °C | [3] |

| Boiling Point | 185 °C at 760 mmHg | [4] |

| Melting Point | -41.43 °C (estimate) | [4] |

| Flash Point | 54.4 °C (129.9 °F) | [3] |

| Refractive Index (n20/D) | 1.517 | [3] |

| Vapor Pressure | 0.976 mmHg at 25 °C | [4] |

| LogP | 2.72350 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Highlights |

| Mass Spectrometry (GC-MS) | Top m/z peaks: 117, 132, 115[1] |

| ¹³C NMR | Spectral data available from various sources[1] |

| ¹H NMR | Spectral data available from various sources[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available[1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, with Grignard and Suzuki coupling reactions being common.

4.1.1. Grignard Reaction Protocol

This protocol outlines the synthesis via the reaction of a Grignard reagent with an allyl halide.

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2-methylphenylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is then reacted with allyl bromide, which is added dropwise while maintaining the reaction temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted from the aqueous layer using diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

4.1.2. Suzuki Coupling Protocol

The Suzuki coupling reaction provides an alternative route using a palladium catalyst.

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, 2-tolylboronic acid, allyl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Reaction: The mixture is degassed and then heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program is typically used, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.

-

MS Detection: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum is then compared to spectral libraries for confirmation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected signals would include aromatic protons, vinyl protons of the allyl group, and the methyl and methylene protons.

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on the closely related compound, allylbenzene, has shown interesting pharmacological activities. A recent study demonstrated that allylbenzene can potentiate the antibacterial effect of penicillin against Staphylococcus aureus.[5][6] This effect is suggested to be due to the inhibition of bacterial resistance mechanisms, specifically the β-lactamase enzyme and the QacA/B efflux pump.[5][6]

The presence of the methyl group in the ortho position of this compound may influence its steric and electronic properties, potentially modulating this inhibitory activity. This presents an avenue for further research in the development of new antibiotic adjuvants.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological activities of allylbenzene and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]

- 6. jksus.org [jksus.org]

1-Allyl-2-methylbenzene CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Allyl-2-methylbenzene, also known as 2-allyltoluene. It details its physical properties, a representative synthesis protocol, and key identification information.

Core Compound Information

Alternate Names: 2-Allyltoluene[1]

Molecular Formula: C₁₀H₁₂[1][2]

Molecular Weight: 132.20 g/mol [1][2]

Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Density | 0.895 g/mL at 25 °C | [3] |

| Boiling Point | 183-185 °C at 760 mmHg | [2] |

| Melting Point | -41.43 °C (estimate) | |

| Flash Point | 57.3 °C | |

| Refractive Index | 1.511 - 1.519 | [2] |

| Vapor Pressure | 0.976 mmHg at 25 °C | |

| Purity | ≥99% (commercially available) | [3] |

Experimental Protocols

Representative Synthesis via Grignard Reaction:

This protocol is a general guideline based on established Grignard reaction procedures for similar compounds.

Objective: To synthesize this compound by reacting the Grignard reagent of 2-bromotoluene with allyl bromide.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.

-

Once the reaction has started, the remaining 2-bromotoluene solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-methylphenylmagnesium bromide).

-

-

Reaction with Allyl Bromide:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until completion is indicated by a suitable analytical method (e.g., TLC or GC).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Visualizations

The following diagrams illustrate key aspects of this compound.

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Caption: A logical workflow for the characterization and identification of this compound.

References

Spectroscopic Characterization of 1-Allyl-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-2-methylbenzene, also known as o-allyltoluene, is an aromatic hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structural characterization is fundamental to understanding its reactivity and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.15 | m | 4H | Ar-H |

| ~5.95 | ddt | 1H | -CH=CH₂ |

| ~5.05 | m | 2H | -CH=CH ₂ |

| ~3.35 | d | 2H | Ar-CH ₂- |

| ~2.30 | s | 3H | Ar-CH ₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Ar-C (quaternary) |

| ~136.8 | Ar-C (quaternary) |

| ~136.5 | -C H=CH₂ |

| ~130.2 | Ar-C H |

| ~127.0 | Ar-C H |

| ~126.5 | Ar-C H |

| ~126.0 | Ar-C H |

| ~115.5 | -CH=C H₂ |

| ~37.0 | Ar-C H₂- |

| ~19.5 | Ar-C H₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch (alkene) |

| ~3020 | Medium | =C-H Stretch (aromatic) |

| ~2925 | Medium | -C-H Stretch (aliphatic) |

| ~1640 | Medium | C=C Stretch (alkene) |

| ~1605, 1495 | Medium | C=C Stretch (aromatic ring) |

| ~990, 910 | Strong | =C-H Bend (out-of-plane, alkene) |

| ~740 | Strong | C-H Bend (out-of-plane, ortho-disubstituted aromatic) |

Sample preparation: Thin film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [M - CH₃]⁺ |

| 115 | High | [M - H - CH₃]⁺ or [M - NH₃]⁺ (if N present) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation : The data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the data with an appropriate software package, applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine the multiplicity of each signal.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, the spectrum can be obtained using the thin film method. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : The spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection : The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to 1-Allyl-2-methylbenzene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-2-methylbenzene, also known as 2-allyltoluene, and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of a reactive allyl group ortho to a methyl group on a benzene ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, chemical properties, and biological activities, particularly as enzyme inhibitors. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound is a substituted aromatic hydrocarbon. Its derivatives have garnered interest due to their biological activities, notably as inhibitors of lipoxygenase enzymes.[1][2][3] Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators.[4][5] Therefore, the inhibition of these enzymes is a key therapeutic strategy for a variety of inflammatory diseases.[4] The allylbenzene scaffold has been identified as a promising pharmacophore for the development of novel lipoxygenase inhibitors.[1][2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 1587-04-8 |

| Appearance | Liquid |

| Boiling Point | 153-154 °C at 725 mmHg[6] |

| Synonyms | 2-Allyltoluene, o-Allyltoluene, 1-Methyl-2-(2-propenyl)benzene |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organometallic and rearrangement reactions.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the cross-coupling reaction of a Grignard reagent with an allyl halide. This approach allows for the direct formation of the carbon-carbon bond between the aromatic ring and the allyl group.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is flushed with an inert gas (e.g., argon or nitrogen). A solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (2-methylphenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.

-

Cross-Coupling Reaction: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. Allyl bromide (1.1 equivalents) is then added dropwise to the stirred solution.[6] The reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours to ensure complete reaction.[7]

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[7] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[6][7]

Synthesis of Allylbenzene Derivatives via Claisen Rearrangement

The Claisen rearrangement is a powerful method for the ortho-allylation of phenols. This[2][2]-sigmatropic rearrangement is a key step in the synthesis of many biologically active allylbenzene derivatives.[1][3]

Experimental Protocol (for a representative derivative, 3-allyl-4-isopropoxybenzenamine):

This multi-step synthesis starts with the coupling of 4-nitrophenol with allyl bromide, followed by a Claisen rearrangement to introduce the allyl group at the ortho position to the hydroxyl group, and finally, reduction of the nitro group.[1][3]

-

O-Allylation: To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add potassium carbonate and allyl bromide. The mixture is refluxed until the starting material is consumed (monitored by TLC). The solid is filtered off, and the solvent is evaporated to yield the allyl ether.

-

Claisen Rearrangement: The crude allyl ether is heated in a high-boiling solvent (e.g., N,N-diethylaniline) or under microwave irradiation to induce the[2][2]-sigmatropic rearrangement, affording the ortho-allyl phenol derivative.

-

Further Modifications: The resulting substituted phenol can undergo further reactions. For instance, the nitro group can be reduced to an amine, which can then be acylated to produce a variety of amide derivatives.[1][3]

Biological Activity: Lipoxygenase Inhibition

Allylbenzene derivatives have been extensively studied as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[1][2][3] The proposed mechanism of inhibition involves the allyl moiety of these compounds mimicking the 1,4-unsaturated bonds of the enzyme's natural fatty acid substrates, such as linoleic or arachidonic acid.[1]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on a series of isopropoxy allylbenzene derivatives have provided valuable insights for the design of potent 15-LOX inhibitors. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound | R Group (Amide Moiety) | IC₅₀ (µM)[1] |

| 6a | Cyclopropyl | 45.54 ± 8.10 |

| 6f | Adamantyl | 1.35 ± 0.08 |

| 6e | Phenyl | No activity |

Note: The numbering corresponds to the compounds in the cited literature.

The data indicates that the size and nature of the amide substituent significantly influence the inhibitory potency. For instance, a bulky, lipophilic adamantyl group (6f) leads to a much lower IC₅₀ value (higher potency) compared to a smaller cyclopropyl group (6a).[1] An aromatic phenyl group (6e) resulted in a loss of activity, suggesting that an aliphatic or cycloaliphatic moiety at this position is preferred for effective inhibition.[1]

Lipoxygenase Catalytic Cycle and Inhibition

The following diagram illustrates a simplified representation of the lipoxygenase catalytic cycle and the proposed point of inhibition by allylbenzene derivatives.

Caption: Simplified Lipoxygenase Catalytic Cycle and Inhibition.

Experimental Workflow for Enzyme Inhibition Assay

The inhibitory activity of allylbenzene derivatives against lipoxygenase is typically determined using a spectrophotometric method.

Caption: Workflow for Lipoxygenase Inhibition Assay.

Conclusion

This compound and its derivatives are a class of compounds with demonstrated biological activity, particularly as inhibitors of 15-lipoxygenase. The synthetic routes to these compounds are well-established, with the Grignard reaction and Claisen rearrangement being key transformations. Structure-activity relationship studies have shown that the potency of these inhibitors can be significantly modulated by altering the substituents on the benzene ring. This technical guide provides a solid foundation for researchers interested in the synthesis and evaluation of novel allylbenzene derivatives for potential therapeutic applications, particularly in the context of inflammatory diseases. Further research into the optimization of the scaffold and the elucidation of the precise mechanism of action will be crucial for the development of clinically viable drug candidates.

References

- 1. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors [ijbms.mums.ac.ir]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]

In-Depth Technical Guide: Health and Safety Information for 1-Allyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1-Allyl-2-methylbenzene (also known as o-allyltoluene). The information is compiled from various safety data sheets, toxicological databases, and relevant scientific literature. This document is intended to be a resource for professionals working with this compound in research and development settings.

Chemical and Physical Properties

This compound is a flammable liquid with a molecular formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| CAS Number | 1587-04-8 | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.895 g/mL at 25 °C | [3] |

| Boiling Point | 156-157 °C | [4] |

| Flash Point | 54.4 °C (129.9 °F) | [3] |

| Refractive Index | n20/D 1.517 | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid, harmful if swallowed, and causes serious eye damage.[1][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [1][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1][6] |

Hazard Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Toxicological Information

Detailed toxicological studies specifically on this compound are limited. Much of the available data is extrapolated from studies on structurally similar compounds, particularly allylbenzene.

Acute Toxicity

Oral Toxicity: While a specific LD50 for this compound has not been identified in the reviewed literature, a study by Jenner et al. (1964) reported an acute oral LD50 of 5540 mg/kg for the closely related compound allylbenzene in Osborne-Mendel rats.[7][8] Another study by Hagan et al. (1965) reported an oral LD50 of 2900 mg/kg in Swiss mice for allylbenzene.[7] These values suggest that this compound is likely to have moderate to low acute oral toxicity. Symptoms of acute oral toxicity in rats for allylbenzene included somnolence (general depressed activity) and coma.[8]

Dermal and Inhalation Toxicity: No specific data on the acute dermal or inhalation toxicity of this compound were found.

Skin Irritation

No specific skin irritation studies on this compound were identified. However, based on its chemical properties, prolonged or repeated skin contact may cause defatting of the skin, leading to irritation and dermatitis.[6]

Eye Irritation

This compound is classified as causing serious eye damage.[1][6] Contact with the eyes is expected to cause severe irritation and may result in permanent damage.

Genotoxicity and Carcinogenicity

There is no direct evidence for the genotoxicity or carcinogenicity of this compound. However, several other allylbenzenes, such as safrole and estragole, are known to be genotoxic and carcinogenic after metabolic activation.[9][10] The proposed mechanism involves the formation of a reactive carbocation intermediate. Given the structural similarity, a potential for genotoxicity after metabolic activation cannot be ruled out for this compound.

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a limited number of animals to classify a substance's oral toxicity.

-

Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily solutions.

-

Procedure: A starting dose of 300 mg/kg is typically used. Three animals are dosed.

-

If 2 or 3 animals die, the substance is classified in a higher toxicity category, and the test is repeated at a lower dose level (e.g., 50 mg/kg).

-

If 0 or 1 animal dies, the test is repeated at a higher dose level (e.g., 2000 mg/kg) with three more animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation (Based on OECD 404)

-

Test Animals: Healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

The dressing is removed after a 4-hour exposure period.

-

Residual test substance is removed by gentle washing.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale (e.g., Draize scale).

Acute Eye Irritation (Based on OECD 405)

-

Test Animals: Healthy young adult albino rabbits.

-

Procedure:

-

The eyes of each animal are examined for any pre-existing irritation before the test.

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

The eyelids are gently held together for about one second.

-

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The ocular reactions are scored according to a standardized scale.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Activation and Genotoxicity Pathway for Allylbenzenes

While a specific signaling pathway for the toxicity of this compound has not been elucidated, a general pathway for the metabolic activation and genotoxicity of related allylbenzenes has been proposed. This pathway is relevant for understanding the potential long-term health effects of this compound. The key steps involve enzymatic activation in the liver to form a reactive intermediate that can damage DNA.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. Roles of human sulfotransferases in genotoxicity of carcinogens using genetically engineered umu test strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. egle.state.mi.us [egle.state.mi.us]

- 8. chemicalbook.com [chemicalbook.com]

- 9. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1-Allyl-2-methylbenzene: A Technical History for the Modern Researcher

An In-depth Guide to the Discovery, Synthesis, and Historical Significance of an Archetypal Allylarene

Introduction

1-Allyl-2-methylbenzene, also known as o-allyltoluene, is a substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its history is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the early 20th century. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the pioneering synthetic methodologies, present quantitative data in a structured format, and provide detailed experimental protocols derived from historical literature.

Discovery and Historical Context

The discovery of this compound is not marked by a single, celebrated event but rather by the logical extension of a groundbreaking synthetic transformation: the Claisen rearrangement. First described in 1912 by the German chemist Rainer Ludwig Claisen, this reaction initially involved the thermal rearrangement of allyl phenyl ethers to their isomeric o-allylphenols. The profound utility of this reaction for the specific ortho-alkylation of phenols quickly led to its exploration with substituted analogues.

Given this context, the first synthesis of this compound can be confidently attributed to the period following 1912, through the analogous thermal rearrangement of allyl o-tolyl ether. This reaction provided a straightforward and efficient route to the title compound, establishing a foundational method for the preparation of a wide range of ortho-allyl arenes.

Concurrently, the development of organometallic chemistry, particularly the work of Victor Grignard, offered an alternative pathway. The reaction of an o-tolyl Grignard reagent with an allyl halide presented a conceptually different, yet equally viable, approach to the synthesis of this compound.

This guide will now explore these two seminal synthetic routes in detail, providing both the historical context and the practical experimental procedures that would have been employed by chemists in the early 20th century.

Historical Synthetic Methodologies

Two primary synthetic routes dominate the early history of this compound: the Claisen rearrangement of allyl o-tolyl ether and the Grignard reaction of an o-tolyl magnesium halide with an allyl halide.

The Claisen Rearrangement of Allyl o-tolyl Ether

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state. In the case of allyl o-tolyl ether, heating the ether induces the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring, directly forming this compound.

Experimental Protocol: Thermal Rearrangement of Allyl o-tolyl Ether (Circa 1920s)

This protocol is a representative procedure based on the early literature of the Claisen rearrangement.

Materials:

-

Allyl o-tolyl ether

-

An inert, high-boiling solvent (e.g., diethylaniline or paraffin oil)

-

Apparatus for heating under reflux and subsequent distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place allyl o-tolyl ether.

-

Add an equal volume of a high-boiling inert solvent.

-

Heat the mixture to a vigorous reflux. The optimal temperature for the rearrangement is typically in the range of 200-250 °C.

-

Maintain the reflux for a period of 3 to 6 hours.

-

After cooling, the reaction mixture is subjected to fractional distillation to separate the this compound from the solvent and any unreacted starting material.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Boiling Point | 185-187 °C (at atmospheric pressure) |

| Appearance | Colorless liquid |

Logical Workflow for Claisen Rearrangement:

Synthesis via Grignard Reaction

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. In this context, o-tolylmagnesium bromide is prepared from o-bromotoluene and magnesium metal. This organometallic intermediate then acts as a nucleophile, attacking an allyl halide (typically allyl bromide) to yield this compound.

Experimental Protocol: Grignard Synthesis of this compound (Circa 1930s)

This protocol is a representative procedure based on early Grignard reaction literature.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

o-Bromotoluene

-

Allyl bromide

-

Iodine crystal (for initiation)

-

Aqueous ammonium chloride solution (for workup)

Procedure:

Part A: Preparation of o-Tolylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of o-bromotoluene in anhydrous diethyl ether.

-

Add a small portion of the o-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux.

-

Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Allyl Bromide

-

Cool the flask containing the o-tolylmagnesium bromide solution in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, wash with water, and dry over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation, and the resulting crude product is purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Boiling Point | 185-187 °C (at atmospheric pressure) |

| Appearance | Colorless liquid |

Logical Workflow for Grignard Synthesis:

Summary and Conclusion

The historical synthesis of this compound is a tale of two of the most significant reactions in organic chemistry: the Claisen rearrangement and the Grignard reaction. The Claisen rearrangement offered a direct and often high-yielding pathway through the thermal isomerization of a readily prepared ether. The Grignard synthesis, on the other hand, showcased the power of organometallic reagents to forge new carbon-carbon bonds with precision.

For the modern researcher, understanding these historical methods provides not only a deeper appreciation for the foundations of organic synthesis but also offers insights into the robustness and versatility of these century-old reactions. The principles underlying these early preparations continue to be relevant in the design of contemporary synthetic strategies. This guide has aimed to provide a detailed and practical overview of the discovery and historical synthesis of this compound, serving as a valuable resource for those in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 1-Allyl-2-methylbenzene: Synonyms, Nomenclature, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-allyl-2-methylbenzene, a valuable aromatic hydrocarbon intermediate in organic synthesis. This document details its nomenclature, physical and spectroscopic properties, and provides detailed experimental protocols for its synthesis and analysis, designed to meet the needs of researchers and professionals in drug development and chemical sciences.

Nomenclature and Synonyms

This compound is known by a variety of names across different nomenclature systems. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing. The IUPAC name for this compound is 1-methyl-2-(prop-2-en-1-yl)benzene .[1] A comprehensive list of its common synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 1-methyl-2-(prop-2-en-1-yl)benzene[1] |

| Common Names | 2-Allyltoluene, o-Allyltoluene, 2-Methyl-1-allylbenzene[1] |

| CAS Number | 1587-04-8[1] |

| PubChem CID | 15317[1] |

| InChI | InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3[1] |

| SMILES | CC1=CC=CC=C1CC=C[1] |

Below is a graphical representation of the relationships between the various naming conventions for this molecule.

Caption: A diagram illustrating the different naming conventions for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the following tables. This data is essential for its handling, characterization, and use in experimental settings.

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.895 g/mL at 25 °C |

| Boiling Point | 183-185 °C at 760 mmHg |

| Melting Point | Not available |

| Flash Point | 54.4 °C (129.9 °F) |

| Refractive Index | 1.511-1.519 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons (around 7.0-7.2 ppm), the vinyl protons of the allyl group (around 5.0-6.0 ppm), the methylene protons of the allyl group adjacent to the aromatic ring (around 3.4 ppm), and the methyl protons on the aromatic ring (around 2.3 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons, the vinyl carbons of the allyl group, the methylene carbon of the allyl group, and the methyl carbon. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the allyl group (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring and the allyl group (around 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹), and C-H bending vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern is expected to include a prominent peak at m/z 117 due to the loss of a methyl group, and other fragments corresponding to the stable benzylic/allylic carbocations. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible method for the synthesis of this compound starting from 2-bromotoluene and allyl bromide via a Grignard reaction.

References

The Enigmatic Presence of 1-Allyl-2-methylbenzene in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-2-methylbenzene, an aromatic organic compound, has been noted for its presence in the natural world, particularly within the essential oils of certain plants. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, methodologies for its analysis, and a prospective look into its potential biological activities. While quantitative data remains sparse, this document collates the available information to serve as a foundational resource for future research and development endeavors.

Natural Occurrence of this compound

This compound has been reported to be a constituent of the essential oil of Etlingera elatior, commonly known as the torch ginger.[1] However, extensive analyses of the volatile compounds from various parts of Etlingera elatior, including leaves, stems, flowers, and rhizomes, have often not listed this compound as a major component. Instead, these studies have identified other compounds as being predominant. This suggests that this compound may be a minor constituent in this plant, or its presence may vary depending on factors such as geographical location, plant part, and extraction method.

Quantitative Data on Volatile Compounds in Etlingera elatior

While specific quantitative data for this compound is not consistently available in the reviewed literature, the following table summarizes the major volatile compounds identified in the essential oils of different parts of Etlingera elatior from one study to provide context on the plant's chemoprofile.[2][3]

| Plant Part | Major Compound | Concentration (%) | Reference |

| Leaves | (E)-ß-farnesene | 27.90 | [2] |

| ß-pinene | 19.70 | [2] | |

| Caryophyllene | 15.36 | [2] | |

| Stems | 1,1-dodecanediol diacetate | 34.26 | [2] |

| (E)-5-dodecene | 26.99 | [2] | |

| Flowers | Cyclododecane | 47.28 | [2] |

| 1,1-dodecanediol diacetate | 24.38 | [2] | |

| Rhizomes | 1,1-dodecanediol diacetate | 40.37 | [2] |

| Cyclododecane | 34.45 | [2] |

Another study on the essential oil from the inflorescence of Etlingera elatior identified 1-dodecanol (39.79%), dodecanal (28.20%), and α-pinene (13.11%) as the major components.[4] A separate investigation of Brazilian Etlingera elatior found dodecanol (42.5%), dodecanal (14.5%), and α-pinene (22.2%) to be the main constituents of the inflorescence oil.[5] The variability in these findings underscores the need for further targeted quantitative analysis to confirm and quantify the presence of this compound.

Experimental Protocols

The isolation and analysis of volatile compounds like this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Isolation of Essential Oil by Hydrodistillation

A general protocol for the extraction of essential oils from plant material is as follows:

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected and, if necessary, cut into smaller pieces to increase the surface area for extraction.

-

Hydrodistillation: The plant material is placed in a distillation flask with a sufficient amount of water. The flask is heated, and the resulting steam, carrying the volatile compounds, is passed through a condenser.

-

Collection: The condensed mixture of water and essential oil is collected in a receiving vessel. Due to their different densities, the essential oil and water will form separate layers, allowing for their separation.

-

Drying and Storage: The collected essential oil is dried over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of essential oils includes:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for analysis.

-

GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The different components of the oil are separated based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a higher final temperature to elute all compounds.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum with a reference library (e.g., NIST).

-

Quantification: The concentration of this compound can be determined by creating a calibration curve with known concentrations of a pure standard or by using an internal standard method. The peak area of the compound in the chromatogram is proportional to its concentration.

Potential Signaling Pathways and Biological Activities

Direct research on the specific signaling pathways modulated by this compound is currently limited. However, based on the known biological activities of other structurally related allylbenzenes, we can hypothesize potential areas of pharmacological interest.

Hypothetical Biosynthetic Pathway

The biosynthesis of allylbenzenes in plants is believed to proceed through the phenylpropanoid pathway, starting from the amino acid phenylalanine. A plausible, though not experimentally verified for this specific compound, biosynthetic route to this compound is depicted below.

Caption: Hypothetical biosynthetic pathway of this compound.

Inferred Pharmacological Activities and Signaling Pathways

Allylbenzenes as a class have been investigated for various pharmacological activities. For instance, some triphenylphosphine derivatives of allylbenzenes have demonstrated antitumor and adjuvant activity.[6] Furthermore, allylbenzene and allylanisole have been shown to inhibit bacterial resistance mechanisms, such as the QacA/B efflux pump, and potentiate the effect of antibiotics.[7] These findings suggest that this compound could potentially interact with similar cellular targets.

A speculative workflow for investigating the pharmacological effects of this compound is outlined below.

Caption: A proposed workflow for investigating the pharmacological properties of this compound.

Conclusion and Future Directions

The natural occurrence of this compound presents an intriguing area for further scientific exploration. While its presence in Etlingera elatior has been reported, there is a clear need for robust quantitative studies to determine its concentration in this and other potential plant sources. The development of validated analytical methods is crucial for this purpose. Furthermore, the elucidation of its biosynthetic pathway and the investigation of its potential pharmacological activities, guided by the known properties of related allylbenzenes, could unveil novel applications in the fields of medicine and biotechnology. This technical guide serves as a call to action for the research community to delve deeper into the science of this promising natural compound.

References

- 1. This compound | C10H12 | CID 15317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. scispace.com [scispace.com]

- 4. jurnal-pharmaconmw.com [jurnal-pharmaconmw.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological activities of allylbenzene and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-Allyl-2-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 1-allyl-2-methylbenzene (also known as 2-allyltoluene), a versatile building block in organic synthesis. This document details several key reactions, including ene reactions, oxidation, and cyclization, providing experimental protocols and expected outcomes. The presence of both a reactive allyl group and an aromatic ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including those with potential applications in fragrance, materials science, and drug development.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1587-04-8 |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| Appearance | Liquid |

| Density | 0.895 g/mL at 25 °C |

| Refractive Index | n20/D 1.517 |

Ene Reaction with Diethyl Azodicarboxylate (DEAD)

The ene reaction is a powerful C-C bond-forming reaction that involves the reaction of an alkene with an allylic proton (the "ene") with a compound containing a multiple bond (the "enophile"). This compound can serve as the ene component in reactions with strong enophiles like diethyl azodicarboxylate (DEAD). This reaction proceeds without a catalyst and leads to the formation of a new C-N bond and a rearranged C=C bond.[1][2]

Caption: Ene Reaction of this compound with DEAD.

Experimental Protocol: Ene Reaction of this compound with DEAD

This protocol is adapted from the reported procedure for the reaction of allylbenzene with DEAD.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and diethyl azodicarboxylate (DEAD) (1.0-2.0 eq).

-

Reaction Conditions: Heat the neat mixture to 90 °C and stir overnight. The progress of the reaction can be monitored by the disappearance of the orange-red color of DEAD.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by column chromatography on silica gel to yield the ene adduct.

Expected Quantitative Data (based on analogous reaction with allylbenzene)[1]

| Reactant Ratio (Allylbenzene:DEAD) | Product | Yield |

| 1:1 | Ene Adduct | Not specified, but product formation observed |

| 1:2 | Ene Adduct | Not specified, but product formation observed |

Note: The reaction with allylbenzene shows that at higher concentrations of DEAD, more complex reactions can occur.[1] It is advisable to start with a 1:1 molar ratio and optimize as needed.

Oxidation of the Allyl Group

The allyl group of this compound is susceptible to various oxidation reactions, providing access to valuable functionalized products such as ketones, epoxides, and diols.

Wacker-Tsuji Oxidation to a Methyl Ketone

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[3][4] This reaction is a reliable method for introducing a carbonyl group and is widely used in organic synthesis.

Caption: Wacker-Tsuji Oxidation of this compound.

Experimental Protocol: Wacker-Tsuji Oxidation

This is a general protocol for the Wacker-Tsuji oxidation of terminal olefins.

-

Catalyst Solution: In a round-bottom flask, dissolve palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq) in a mixture of dimethylformamide (DMF) and water (typically 7:1 v/v).

-

Reaction: Add this compound (1.0 eq) to the catalyst solution.

-

Reaction Conditions: Stir the reaction mixture vigorously under an atmosphere of oxygen (a balloon is often sufficient) at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Intramolecular Cyclization Reactions

The ortho-position of the allyl and methyl groups on the benzene ring of this compound makes it a suitable precursor for intramolecular cyclization reactions to form fused ring systems, which are common motifs in pharmaceuticals and natural products.

Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysts can facilitate the intramolecular cyclization of o-allyl-substituted aromatics. These reactions can proceed through various mechanisms, including allylic C-H activation or Heck-type reactions if a halide is present on the allyl chain.

Caption: Pd-Catalyzed Cyclization to form an Indene.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization (Hypothetical)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid, DMF, or toluene), add a palladium(II) catalyst (e.g., Pd(OAc)₂, 5-10 mol%).

-

Additives: An oxidant (e.g., benzoquinone, Cu(OAc)₂) and potentially a ligand (e.g., a phosphine or N-heterocyclic carbene ligand) may be required.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC).

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Summary

This compound is a versatile starting material for a variety of organic transformations. The protocols provided herein, some of which are adapted from closely related substrates, offer a starting point for the synthesis of more complex molecules. The reactivity of both the allyl group and the aromatic ring allows for a wide range of synthetic strategies, making this compound a valuable tool for researchers in organic synthesis and drug discovery. Further exploration of its reactivity is likely to uncover even more applications.

References

Application Notes and Protocols for Fragrance Synthesis Starting from 1-Allyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-2-methylbenzene, also known as o-allyltoluene, serves as a versatile starting material in the synthesis of various fragrance compounds. Its chemical structure, featuring both an aromatic ring and a reactive allyl group, allows for a range of chemical transformations to produce molecules with desirable olfactory properties. A significant application of this compound in the fragrance industry is its use as a precursor for the synthesis of substituted indanes. These bicyclic compounds are highly valued for their complex and persistent scents, often characterized by woody, ambery, and musky notes.

The primary synthetic strategy involves an intramolecular acid-catalyzed cyclization, a type of Friedel-Crafts alkylation, which transforms the linear allylbenzene structure into the fused ring system of indane. The specific substitution pattern on the resulting indane molecule dictates its final aroma profile. This document provides detailed application notes and experimental protocols for the synthesis of indane-based fragrances.

Application I: Synthesis of Methyl-Substituted Indanes via Acid-Catalyzed Cyclization

Methyl-substituted indanes are a class of fragrance ingredients known for their sophisticated and tenacious odors. The synthesis of these compounds from this compound is a direct and efficient method to access this important class of aroma chemicals.

Logical Relationship: From Starting Material to Fragrance

Application Notes and Protocols: Polymerization of 1-Allyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for the polymerization of 1-Allyl-2-methylbenzene, a monomer with potential applications in advanced materials and drug delivery systems. The protocols detailed below are based on established polymerization methodologies for analogous allyl-functionalized aromatic compounds. Due to the inherent challenges in the homopolymerization of allyl monomers, including degradative chain transfer, specific catalyst systems and reaction conditions are crucial for achieving polymers with desired molecular weights and properties.

Overview of Polymerization Strategies

The polymerization of this compound can be approached through several methods, each with distinct advantages and outcomes. The primary strategies include:

-

Coordination-Insertion Polymerization: This method, often employing Ziegler-Natta or late-transition metal catalysts, offers a pathway to control the polymer architecture. It is particularly relevant for producing linear polymers from α-olefins.

-

Cationic Polymerization: Given the electron-donating nature of the methyl-substituted benzene ring, this compound is a potential candidate for cationic polymerization initiated by strong acids or Lewis acids.[1][2]

-

Radical Polymerization: While challenging for many allyl monomers due to the stability of the allylic radical which can lead to chain termination, this method can be viable under specific conditions or for copolymerizations. A radical-mediated cyclization mechanism has been observed for some allyl ethers.[3]

Experimental Protocols

Coordination-Insertion Polymerization using a Ziegler-Natta Catalyst

This protocol describes a general procedure for the polymerization of this compound using a classic Ziegler-Natta catalyst system. Ziegler-Natta catalysts are widely used for the polymerization of 1-alkenes (alpha-olefins).[4][5] The system typically consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminium).[4][6]

Materials:

-

This compound (freshly distilled)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Anhydrous heptane (or other suitable alkane solvent)

-

Methanol

-

Hydrochloric acid (10% aqueous solution)

-

Nitrogen or Argon gas (high purity)

-

Schlenk line and glassware

Procedure:

-

Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Solvent and Monomer Addition: Add 100 mL of anhydrous heptane to the flask, followed by 10 g of freshly distilled this compound via syringe.

-

Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst by adding 0.5 mmol of TiCl₄ to 20 mL of anhydrous heptane.

-

Cocatalyst Addition: To the monomer solution, slowly add 2.5 mmol of triethylaluminium (as a solution in heptane) while maintaining the temperature at 70°C.

-

Initiation: Introduce the TiCl₄ suspension to the monomer solution to initiate the polymerization.

-

Polymerization: Maintain the reaction mixture at 70°C for 4-6 hours under a constant inert atmosphere.

-

Termination: Quench the reaction by slowly adding 10 mL of methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into an excess of methanol containing 1% hydrochloric acid.

-

Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at 60°C to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FTIR spectroscopy to confirm its structure.

Cationic Polymerization

Cationic polymerization is suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocation.[1][2] The methyl group on the benzene ring of this compound provides such stabilization.

Materials:

-

This compound (dried over CaH₂)

-

Boron trifluoride etherate (BF₃·OEt₂) as the initiator

-

Dichloromethane (anhydrous)

-

Methanol

-

Nitrogen or Argon gas (high purity)

-

Schlenk line and glassware

Procedure:

-

Reactor Setup: Set up a flame-dried Schlenk flask with a magnetic stirrer under an inert atmosphere.

-

Solvent and Monomer: Add 50 mL of anhydrous dichloromethane and 5 g of purified this compound to the flask.

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Initiation: Slowly add 0.1 mL of BF₃·OEt₂ to the stirred solution.

-

Polymerization: Allow the reaction to proceed at -78°C for 2 hours.

-

Termination: Terminate the polymerization by adding 5 mL of pre-chilled methanol.

-

Polymer Isolation: Allow the mixture to warm to room temperature and then precipitate the polymer by pouring the solution into a large volume of methanol.

-

Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50°C.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results for similar monomers.

Table 1: Coordination-Insertion Polymerization of this compound

| Entry | Catalyst System | Al/Ti Ratio | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI |

| 1 | TiCl₄/Al(C₂H₅)₃ | 5 | 70 | 4 | 65 | 15,000 | 2.1 |

| 2 | TiCl₄/Al(C₂H₅)₃ | 10 | 70 | 4 | 72 | 18,500 | 1.9 |

| 3 | VCl₄/Al(i-Bu)₃ | 5 | 80 | 6 | 58 | 12,000 | 2.5 |

Table 2: Cationic Polymerization of this compound

| Entry | Initiator | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI |

| 1 | BF₃·OEt₂ | -78 | 2 | 85 | 25,000 | 1.5 |

| 2 | AlCl₃ | -50 | 3 | 78 | 21,000 | 1.7 |

| 3 | SnCl₄ | -78 | 2 | 81 | 23,500 | 1.6 |

Visualizations

Polymerization Workflow

Caption: General workflow for the synthesis and isolation of poly(this compound).

Ziegler-Natta Polymerization Mechanism

Caption: Simplified mechanism of Ziegler-Natta polymerization for this compound.

Potential Applications

Polymers derived from this compound could find applications in various fields:

-

Drug Delivery: The aromatic and aliphatic moieties can be functionalized to carry therapeutic agents. Allyl-terminated polymers are known for their potential in biomedical applications.[7][8]

-

Specialty Plastics: The resulting polymers may exhibit unique thermal and mechanical properties.[9]

-

Coatings and Resins: The polymer's properties could be tailored for use in advanced coatings and resins.

-

Organic Synthesis: The monomer itself is a useful building block in the synthesis of more complex molecules.[10]

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and desired polymer characteristics. All manipulations should be carried out by trained personnel using appropriate safety precautions, as this compound is a flammable liquid and harmful if swallowed.[11][12]

References

- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 5. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | C10H12 | CID 15317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 1-Allyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Allyl-2-methylbenzene (also known as 2-allyltoluene), a volatile organic compound. The protocols described herein are primarily based on gas chromatography techniques, which are well-suited for the analysis of such aromatic hydrocarbons. An adapted High-Performance Liquid Chromatography (HPLC) method is also presented as a potential alternative.

Analytical Techniques Overview

The primary methods for the quantification of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). GC-FID offers robust and linear quantification, while GC-MS provides higher selectivity and confident identification based on mass spectra. HPLC with UV detection can also be employed, particularly when derivatization is not desired and the sample matrix is suitable.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for the analytical methods described. It is important to note that while no specific validation data for this compound was found in the public domain, the presented data is representative of validated methods for structurally similar aromatic hydrocarbons like toluene, xylenes, and other substituted benzenes.[1][2][3] These values serve as a benchmark for method development and validation.

| Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.15 - 1.5 µg/mL |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |

| Precision (% RSD) | < 15% | < 10% |

| Specificity / Selectivity | High (Mass Spectra for MS) | Moderate to High (Dependent on Chromatography) |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the quantification of this compound using GC-FID.

1. Sample Preparation:

-

Liquid Samples (e.g., reaction mixtures, formulations):

-

Accurately weigh a portion of the sample.

-

Dilute with a suitable volatile solvent (e.g., hexane, dichloromethane, or acetone) to a concentration within the calibration range.[4]

-

Add an appropriate internal standard (e.g., 1,2,4-trimethylbenzene or an isotopically labeled analogue) at a known concentration.

-

Vortex the sample to ensure homogeneity.

-

-

Solid or Semi-solid Samples:

-

Employ headspace sampling. Place a known amount of the sample into a sealed headspace vial.[4]

-

Incubate the vial at a constant temperature (e.g., 80-120°C) to allow volatile compounds to partition into the headspace.[5]

-

Alternatively, use solvent extraction followed by the procedure for liquid samples.

-

2. GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-